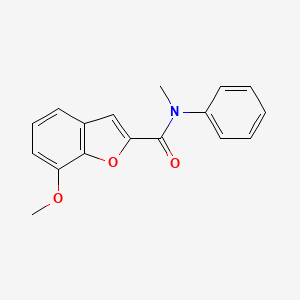![molecular formula C16H12ClF2N3O2S B4639693 N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-3,4-difluorobenzenesulfonamide](/img/structure/B4639693.png)
N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-3,4-difluorobenzenesulfonamide
Overview
Description
N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-3,4-difluorobenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a phenyl group, and a difluorobenzenesulfonamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-3,4-difluorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions. The resulting pyrazole is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro substituent.
Next, the chlorinated pyrazole is reacted with a benzyl halide derivative to form the N-benzylated pyrazole. This intermediate is then coupled with 3,4-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-3,4-difluorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Coupling Reactions: The phenyl and sulfonamide groups can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiolate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include azido, amino, or thiol derivatives.
Oxidation Products: Oxidized derivatives with modified functional groups.
Reduction Products: Reduced derivatives with altered oxidation states.
Scientific Research Applications
N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-3,4-difluorobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-3,4-difluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The difluorobenzenesulfonamide moiety may enhance the compound’s binding affinity and specificity for its target.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-3,4-difluorobenzenesulfonamide
- N-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]phenyl}-3,4-difluorobenzenesulfonamide
- N-{3-[(4-iodo-1H-pyrazol-1-yl)methyl]phenyl}-3,4-difluorobenzenesulfonamide
Uniqueness
N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-3,4-difluorobenzenesulfonamide is unique due to the presence of the chloro substituent on the pyrazole ring, which can influence its reactivity and binding properties. The difluorobenzenesulfonamide moiety also contributes to its distinct chemical and biological characteristics, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[3-[(4-chloropyrazol-1-yl)methyl]phenyl]-3,4-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF2N3O2S/c17-12-8-20-22(10-12)9-11-2-1-3-13(6-11)21-25(23,24)14-4-5-15(18)16(19)7-14/h1-8,10,21H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFATHNZLPXREI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)F)CN3C=C(C=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


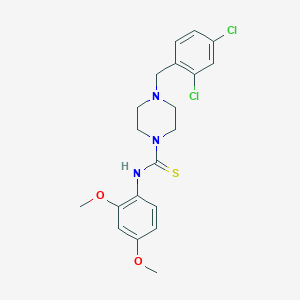
METHANONE](/img/structure/B4639623.png)
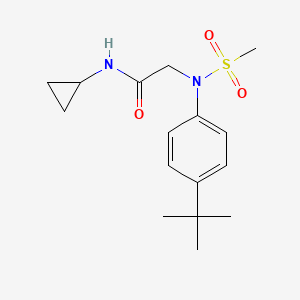
![N-acetyl-N-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide](/img/structure/B4639640.png)
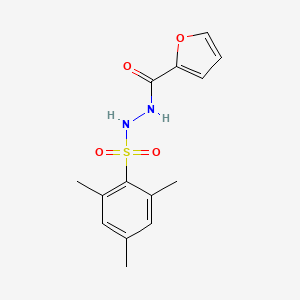
![N-(3,4-dimethylphenyl)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide](/img/structure/B4639657.png)
![Methyl 3-(6-butan-2-yl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B4639664.png)
![1-(4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}benzoyl)-4-piperidinecarboxamide](/img/structure/B4639668.png)
![N-{2-[(2-methylbenzyl)sulfanyl]ethyl}-4-nitrobenzamide](/img/structure/B4639674.png)
![N-(3-chloro-4-fluorophenyl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4639681.png)
![N-(2-bicyclo[2.2.1]heptanyl)propanamide](/img/structure/B4639688.png)
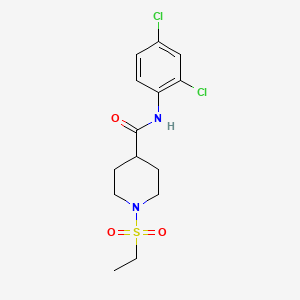
![4-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL CYCLOPROPANECARBOXYLATE](/img/structure/B4639707.png)
